molecular formula C4H5N5O3 B15219978 (E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea

(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea

Cat. No.: B15219978
M. Wt: 171.11 g/mol
InChI Key: OIZFIIKXHSKFNS-CMDGGOBGSA-N
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Description

(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea is an organic compound characterized by the presence of an imidazole ring substituted with hydroxyl groups and an iminourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea typically involves the reaction of 4,5-dihydroxyimidazole with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide or acetonitrile, with the temperature maintained between 50°C and 70°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with ketone or aldehyde functionalities, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-(4,5-dihydroxy-1H-imidazol-2-yl)urea: Similar structure but lacks the iminourea moiety.

    (E)-(4,5-dihydroxy-1H-imidazol-2-yl)thiourea: Contains a sulfur atom instead of the oxygen in the urea group.

    (E)-(4,5-dihydroxy-1H-imidazol-2-yl)guanidine: Features a guanidine group instead of the urea moiety.

Uniqueness

(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea is unique due to the presence of both hydroxyl groups and the iminourea moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C4H5N5O3

Molecular Weight

171.11 g/mol

IUPAC Name

(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea

InChI

InChI=1S/C4H5N5O3/c5-3(12)8-9-4-6-1(10)2(11)7-4/h10-11H,(H2,5,12)(H,6,7)/b9-8+

InChI Key

OIZFIIKXHSKFNS-CMDGGOBGSA-N

Isomeric SMILES

C1(=C(N=C(N1)/N=N/C(=O)N)O)O

Canonical SMILES

C1(=C(N=C(N1)N=NC(=O)N)O)O

Origin of Product

United States

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